2-氟-2-苯基乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

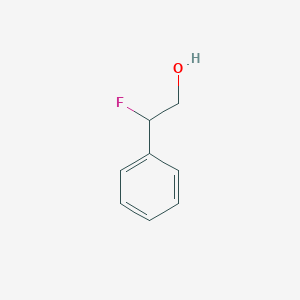

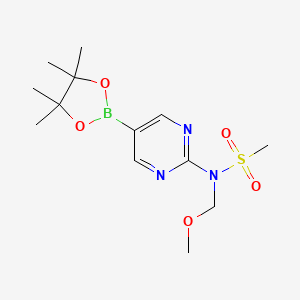

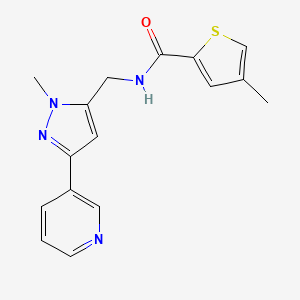

2-Fluoro-2-phenylethanol is an organic compound with a molecular formula of C8H9FO . It is a derivative of phenethyl alcohol, which is a colorless liquid with a pleasant floral odor and is found in a variety of essential oils .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-phenylethanol consists of a phenyl group (C6H5) attached to a carbon atom that is bonded to a fluorine atom and a hydroxyl group (OH) . Further analysis would require more specific data or computational modeling .科学研究应用

1. 从葡萄糖进行生物合成

2-苯乙醇(2-PE)可以使用转基因克鲁维酵母进行生物合成。酵母菌株经过改造,以过表达参与埃利希途径的基因,从而产生具有玫瑰香味特性的 2-PE,用于化妆品和食品工业 (Kim, Lee, & Oh, 2014)。

2. 生物技术生产

2-PE 通过微生物转化从 L-苯丙氨酸进行生物技术生产是一个引起越来越大兴趣的领域。此工艺对环境友好,并且产生的产品被认为是“天然的”。进展包括增加产量和原位产品去除技术的策略,以用于工业应用 (Hua & Xu, 2011)。

3. 氟化反应

2-氟-1-苯乙烷与 2-氟-2-苯乙醇密切相关,可以通过使用四氟化硫对 2-苯乙醇进行氟化来合成。此工艺突出了 2-苯乙醇衍生物的潜在化学转化 (Janzen & Marat, 1988)。

4. 在 OLED 设备中的应用

低聚(亚芳基乙烯基)的氟衍生物可能在结构上类似于 2-氟-2-苯乙醇,在有机发光二极管 (OLED) 应用中表现出高荧光和效率。氟取代基显着影响这些化合物的能级和发射特性 (Li et al., 2007)。

5. 制药应用

2-氨基-2-苯乙醇衍生物在结构上与 2-氟-2-苯乙醇相关,已被开发为 β2-肾上腺素受体激动剂。这些化合物表现出高活性和选择性,在制药应用中显示出潜力 (Ge et al., 2018)。

6. 食品香气的改善

经过改造以过度生产 2-苯乙醇的工业酵母菌可以增强烘焙产品的香气和风味。对苯丙氨酸类似物具有抗性的突变体显示出这种芳香族化合物的产量增加,从而提高了面包的感官品质 (Dueñas-Sánchez et al., 2014)。

7. 用于风味和香料的微生物生产

2-PE 的微生物生产由于其天然的风味和香料特性而成为化学合成的替代品。这篇综述讨论了化学合成、市场状况和微生物生产策略,包括埃利希途径 (Etschmann et al., 2002)。

8. 用于调味剂的生物工艺

由于生物技术方法在香水、药品和个人护理产品中的应用,人们探索了生产 2-PE 和 2-苯乙基乙酸酯的生物技术方法。这些工艺包括通过埃利希途径对 L-苯丙氨酸进行生物转化,并专注于菌株开发和产品回收 (Martínez-Avila et al., 2018)。

9. 用于风味生产的工程微生物

酵母菌和大肠杆菌中的代谢工程策略已成功地改善了 2-PE 的生物生产。这篇综述讨论了增加 2-PE 生产的方法并解决了当前的挑战 (Wang et al., 2019)。

10. 在酿酒酵母中的代谢工程

酿酒酵母的代谢工程以用于 2-PE 生产涉及增强埃利希途径。这种方法导致 2-PE 产量显着增加,显示出商业应用的潜力 (Kim, Cho, & Hahn, 2014)。

安全和危害

While specific safety and hazard data for 2-Fluoro-2-phenylethanol are not available, phenethyl alcohol, a related compound, can cause serious damage to eyes and may pose risks to fertility and the unborn child. It is harmful in contact with skin and if swallowed, and it can irritate the respiratory system and skin .

未来方向

The future of 2-Fluoro-2-phenylethanol and related compounds lies in their potential applications in various industries. For instance, 2-phenylethanol, due to its rose-like scent, is used in cosmetics, foods, and cleaning supplies . The demand for such compounds is expected to grow, especially in the personal care and pharma products industries . Furthermore, research is being conducted to improve the production of 2-phenylethanol using engineered cyanobacteria .

作用机制

Target of Action

2-Fluoro-2-phenylethanol, similar to its analog 2-Phenylethanol (2-PE), is likely to interact with various enzymes and proteins in the cell. The mitochondria and the nucleus of these cells are particularly sensitive to inhibition .

Mode of Action

It’s known that 2-pe, a similar compound, interacts with its targets, leading to inhibition of certain cellular functions

Biochemical Pathways

2-Fluoro-2-phenylethanol is likely synthesized via similar biochemical pathways as 2-PE. The Shikimate pathway is one such pathway, where L-phenylalanine is converted into 2-PE . This pathway involves a series of enzymatic reactions, including aromatic aldehyde formation, followed by aldehyde reduction or oxidation . It’s plausible that 2-Fluoro-2-phenylethanol is synthesized via a similar pathway, with the fluorine atom introduced at a suitable step.

Pharmacokinetics

It’s known that similar compounds like 2-pe are produced by biotransformation using whole-cell biocatalysts . This suggests that 2-Fluoro-2-phenylethanol might also be produced in this way, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the characteristics of the biocatalyst and the conditions of the biotransformation process.

Result of Action

It’s known that 2-pe has antimicrobial activity against selected phytopathogenic fungi . The mitochondria and the nucleus of these cells are particularly sensitive to inhibition

属性

IUPAC Name |

2-fluoro-2-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLILMQSBSOSSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/no-structure.png)

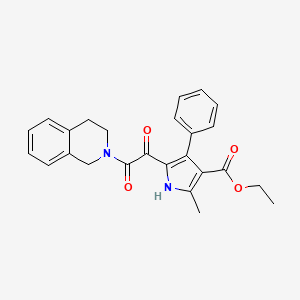

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)

![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)